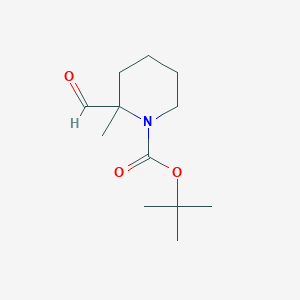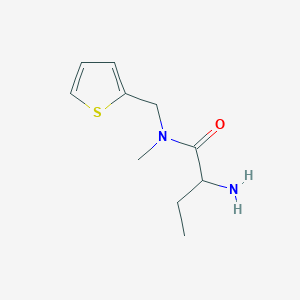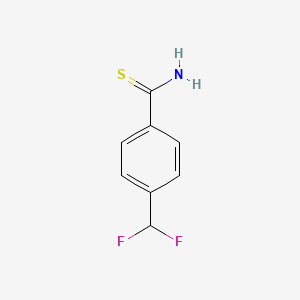![molecular formula C10H11BrFNO B13288408 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol](/img/structure/B13288408.png)
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol is an organic compound characterized by the presence of an amino group, a cyclopropylmethyl group, a bromine atom, and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol
- 2-[Amino(cyclopropyl)methyl]-4-bromo-6-iodophenol
- 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methylphenol
Comparison: Compared to similar compounds, 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, potentially improving their pharmacokinetic properties.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C10H11BrFNO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
InChI Key |
LARDRDCTBCNLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC(=C2)Br)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B13288354.png)




![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13288386.png)
![(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13288390.png)
![(1,2,3-Thiadiazol-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13288394.png)

